Quinoline N-oxide hydrate

Catalog No.
S705905
CAS No.
64201-64-5
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline N-oxide hydrate

CAS Number

64201-64-5

Product Name

Quinoline N-oxide hydrate

IUPAC Name

1-oxidoquinolin-1-ium;hydrate

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2

InChI Key

CUSWDTBBCIXCRB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O

Antiparasitic Activity:

One of the most studied applications of QNOH is its potential as an antiparasitic agent. Studies have shown that QNOH exhibits antiparasitic activity against Toxoplasma gondii, a single-celled parasite responsible for toxoplasmosis, a disease that can affect humans and animals [, ]. QNOH's mechanism of action is believed to involve inhibiting an enzyme crucial for the parasite's survival [].

Quinoline N-oxide hydrate is a chemical compound characterized by the molecular formula C9H7NOxH2O\text{C}_9\text{H}_7\text{NO}\cdot x\text{H}_2\text{O}. It is a derivative of quinoline and is known for its ability to form complexes with lanthanide chlorides. This compound is utilized in various chemical applications, particularly in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent. The hydrate form indicates the presence of water molecules associated with the quinoline N-oxide, which can affect its physical and chemical properties.

  • Oxidation: It can be oxidized to form various quinoline derivatives.
  • Reduction: Under specific conditions, it can be reduced back to quinoline.
  • Substitution: The compound can engage in substitution reactions, particularly at the nitrogen or oxygen atoms.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids are commonly used.
  • Reduction: Palladium catalysts in the presence of hydrogen gas facilitate this process.
  • Substitution: Various electrophiles and nucleophiles can react under acidic or basic conditions.

Major Products

  • Oxidation Products: Quinoline derivatives.
  • Reduction Products: Quinoline itself.
  • Substitution Products: Substituted quinoline N-oxides.

Quinoline N-oxide hydrate exhibits notable biological activity. It has been shown to influence cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been investigated for its potential in synthesizing antiparasitic drugs, indicating its significance in medicinal chemistry. Its interaction with biomolecules may involve enzyme inhibition or activation, leading to changes in gene expression.

Mechanism of Action

The mechanism of action involves oxidative dehydrogenative coupling and complex formation with biological targets. This interaction can lead to various biochemical pathways that impact cellular functions.

Quinoline N-oxide hydrate can be synthesized through several methods:

  • Oxidation of Quinoline: This method involves using hydrogen peroxide or peracids as oxidizing agents. The reaction typically occurs in solvents such as acetic acid or ethanol at elevated temperatures to ensure complete oxidation.
  • Industrial Production: In industrial settings, catalytic processes are employed to enhance reaction efficiency and yield. Copper catalysis combined with activation by lithium fluoride or magnesium chloride has proven effective for one-step transformations.

Quinoline N-oxide hydrate finds applications across various fields:

  • Chemical Analysis: It is used in the quantitative determination of nitrones.
  • Catalysis: The compound serves as a catalyst in polymerization reactions.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, particularly against parasitic infections.

Quinoline N-oxide hydrate shares structural similarities with various other compounds, including:

  • Isoquinoline N-oxide
  • 8-Methylquinoline N-oxide
  • 6-Methoxyquinoline N-oxide
  • Pyridine N-oxide
  • 8-Quinolinol N-oxide

Comparison Highlights

Quinoline N-oxide hydrate is unique due to its ability to form stable complexes with lanthanide chlorides and its specific role in the quantitative determination of nitrones. Compared to similar compounds, it demonstrates distinct reactivity patterns and versatility in

Other CAS

64201-64-5

Dates

Modify: 2023-08-15

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